
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. Acetamide derivatives are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential applications in medicinal chemistry.
Synthesis Analysis
While the specific synthesis of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has been achieved by introducing a gem-dimethyl group on the morpholin-2-one core, which improved plasmatic stability while maintaining antifungal activity . Another related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was synthesized using POCl3 in acetate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was determined using X-ray diffraction, revealing intermolecular hydrogen bonds that could be significant for its anticancer activity . Similarly, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated by various spectroscopic techniques and X-ray diffraction . These structural analyses are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, which are important for their functionalization and biological activity. The papers provided do not detail specific reactions for 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide, but the synthesis and characterization of similar compounds suggest that they can form complexes with metals . These reactions can alter the properties of the compounds and potentially enhance their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents, like the gem-dimethyl group, can improve the stability of these compounds . The crystallographic data provided for related compounds indicate that they crystallize in various space groups with specific unit cell parameters . These properties are important for the formulation and application of these compounds in a biological context.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- A study focused on synthesizing and evaluating the antimicrobial and hemolytic activities of a series of compounds related to the target compound. It was found that these compounds showed variable antimicrobial activities against selected microbial species, with some showing significant potency (Gul et al., 2017) (Gul et al., 2017).
Antifungal Properties
- Research identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which are closely related to the compound , as effective antifungal agents against Candida and Aspergillus species. These derivatives demonstrated improved plasmatic stability while retaining in vitro antifungal activity (Bardiot et al., 2015) (Bardiot et al., 2015).
Antinociceptive Effects
- A study on a similar compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, revealed its high affinity for σ1 receptors and demonstrated significant antinociceptive effects in a formalin-induced pain model. This suggests potential applications in treating inflammatory pain (Navarrete-Vázquez et al., 2016) (Navarrete-Vázquez et al., 2016).
Other Applications
- The compound and its derivatives have been explored for various other applications, such as their role in the biodegradation of certain herbicides (Lee & Kim, 2022) (Lee & Kim, 2022), and their potential as memory enhancers with acetylcholinesterase-inhibiting activity (Piplani et al., 2018) (Piplani et al., 2018).
Eigenschaften
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-6-14-18(23)21(19(24)15(7-2)25-14)10-16(22)20-17-12(4)8-11(3)9-13(17)5/h8-9,14-15H,6-7,10H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAVCKVBGXBQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)
![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)
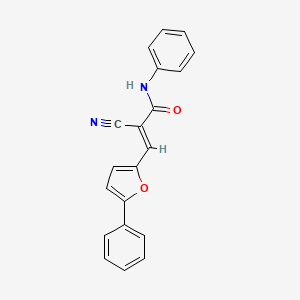
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2552053.png)
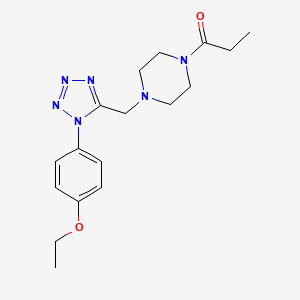
![N-cyclohexyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2552055.png)
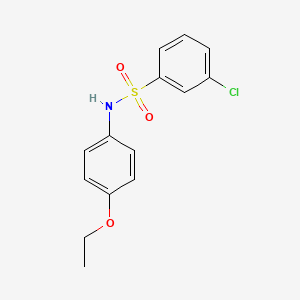
![1-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)
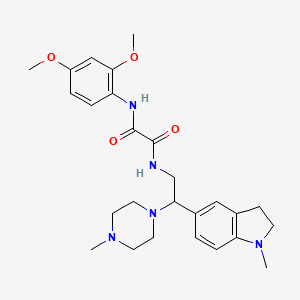
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)
![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)
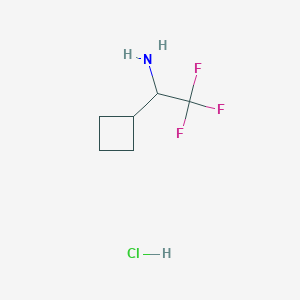
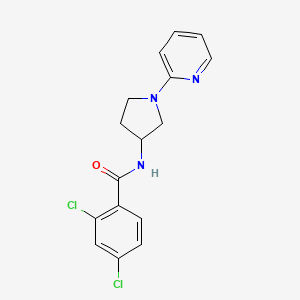
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)